molecular formula C8H17ClN2O B2696036 4-(Piperazin-1-yl)butan-2-one hydrochloride CAS No. 2206609-64-3

4-(Piperazin-1-yl)butan-2-one hydrochloride

Cat. No.: B2696036
CAS No.: 2206609-64-3
M. Wt: 192.69
InChI Key: KEGBGMBKIVPUJP-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)butan-2-one hydrochloride is a chemical compound of significant interest in organic and medicinal chemistry as a versatile synthetic intermediate. This piperazine derivative is particularly valuable in pharmaceutical research for the synthesis of more complex molecules. Its structure, featuring a ketone spacer linked to a piperazine ring, makes it a useful building block for constructing potential bioactive compounds. Piperazine-containing intermediates analogous to this compound are frequently employed in the development of central nervous system (CNS) agents and other therapeutic candidates . The compound is supplied as a hydrochloride salt to enhance its stability and solubility. Researchers utilize this building block in various synthetic transformations, including nucleophilic substitution and coupling reactions, to create novel chemical entities for biological screening . As with all such intermediates, this product is intended For Research Use Only and is not for diagnostic or therapeutic use. Proper laboratory attire and handling procedures should be followed. For specific storage and handling information, please refer to the safety data sheet.

Properties

IUPAC Name

4-piperazin-1-ylbutan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-8(11)2-5-10-6-3-9-4-7-10;/h9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGBGMBKIVPUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)butan-2-one hydrochloride typically involves the reaction of piperazine with butanone under controlled conditions. One common method involves the use of thionyl chloride as a reagent to facilitate the reaction . The reaction is usually carried out in a solvent such as toluene, and the mixture is cooled to a low temperature (around -10 to -15°C) to ensure the reaction proceeds smoothly .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production process while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)butan-2-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Chemistry

Antitubercular Activity
Research has demonstrated that derivatives of 4-(Piperazin-1-yl)butan-2-one hydrochloride exhibit notable anti-tubercular properties. A series of novel substituted compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Ra. Among these, several compounds showed significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating their potential as therapeutic agents against tuberculosis .

Anticancer Properties
The compound has also been investigated for its anticancer effects. Functionalized derivatives of this compound were synthesized and tested against various cancer cell lines, including breast cancer and melanoma. Some derivatives displayed pronounced activity, suggesting that modifications to the piperazine scaffold can enhance anticancer efficacy .

Biochemical Research

Enzyme Interaction Studies
The compound acts as an inhibitor or activator of specific enzymes, which makes it valuable for studying biochemical pathways. Its interactions can influence various biological processes, highlighting its importance in pharmacological research and drug development . For instance, studies have shown that it can modulate the activity of neurotransmitter receptors, which is crucial for understanding neurological disorders .

Synthesis and Industrial Applications

Synthesis Techniques
The synthesis of this compound typically involves the reaction of piperazine with butanone, often facilitated by thionyl chloride under controlled conditions. In industrial settings, optimized methods such as automated reactors and continuous flow systems are employed to improve yield and efficiency .

Synthesis Method Description
Reaction with ButanoneInvolves piperazine and butanone under thionyl chloride
Automated SynthesisUtilizes continuous flow systems for higher efficiency

Case Studies

Case Study: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of new derivatives, compounds derived from this compound were tested against multiple human cancer cell lines. The results indicated that certain derivatives exhibited strong antiproliferative effects, particularly on renal cancer cell lines, demonstrating the compound's versatility in targeting different types of cancer .

Case Study: Enzyme Modulation
Another significant study focused on the modulation of neurotransmitter receptors by this compound. The findings revealed that specific modifications to the compound could enhance its binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)butan-2-one hydrochloride involves its interaction with specific molecular targets in the body. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs differ in substituents on the piperazine ring or the backbone (Table 1).

Compound Name Substituents on Piperazine Backbone Modification Molecular Weight (g/mol) Reference
4-(Piperazin-1-yl)butan-2-one hydrochloride None (parent structure) Butan-2-one ~220.7* N/A
S-61 () 2-Tolyl Pyrrolidin-2-one + butyl 393.3
S-73 () 2,4-Difluorophenyl Pyrrolidin-2-one + butyl 413.3
Compound 10 () 2-Methoxyphenyl Imidazolidine-2,4-dione ~490.6
Compound 15 () 2-Cyanophenyl Dimethylimidazolidine-2,4-dione ~412.9

*Calculated based on formula C₈H₁₅N₂O·HCl.

Key Observations :

  • Backbone diversity: The target compound’s simple butanone backbone contrasts with more complex structures like pyrrolidin-2-one (S-61/S-73) or imidazolidine-dione ( compounds), which may influence receptor binding .
  • Substituent effects: Aryl groups (e.g., 2-methoxyphenyl in Compound 10) enhance selectivity for serotonin or adrenergic receptors, while electron-withdrawing groups (e.g., 2-cyanophenyl in Compound 15) modulate potency .
Physicochemical Properties

Purity, retention time, and solubility vary with structural modifications (Table 2):

Compound Name Purity (%) Retention Time (min) Solubility (HCl salt) Reference
This compound N/A N/A High (polar solvent) Inferred
Compound 10 () 99.04 4.69 Moderate
Compound 11 () 97.53 4.65 Moderate
S-61 () N/A N/A High (saline solution)

Key Observations :

  • Purity : Analogs in show high purity (>97%), likely due to optimized synthesis .
  • Retention time : Shorter retention times (e.g., 3.04 min for Compound 15) correlate with increased hydrophilicity from dimethyl groups .
  • Solubility : Hydrochloride salts (e.g., S-61) are compatible with aqueous formulations, suggesting similar behavior for the target compound .

Biological Activity

4-(Piperazin-1-yl)butan-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₈H₁₄ClN₂O
  • Molecular Weight : 194.66 g/mol
  • CAS Number : 2206609-64-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Compounds with similar structures have been shown to affect biochemical pathways linked to:

  • Serotonin Receptors : It may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
  • Dopamine Receptors : Potential modulation of dopaminergic pathways could relate to effects on motivation and reward systems.
  • Glycine Transporters : Inhibition of glycine transporters (GLYT) has been suggested, impacting neurological functions and providing insights into treating neuropsychiatric disorders .

Anticancer Activity

Recent studies have highlighted the efficacy of this compound against various cancer cell lines. For instance, it has demonstrated the ability to induce apoptosis in human breast cancer cells through the inhibition of poly (ADP-ribose) polymerase (PARP), which is crucial for DNA repair processes. The compound showed an IC50 value of approximately 18 µM, indicating moderate potency compared to established PARP inhibitors like Olaparib (IC50 = 57.3 µM) .

Antimicrobial Effects

The compound also exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential candidate for developing new antimicrobial agents .

Study 1: Anticancer Mechanism

A study investigated the effects of this compound on breast cancer cells. The findings indicated that the compound not only inhibited cell proliferation but also induced significant apoptosis through caspase activation pathways. The results are summarized in Table 1.

CompoundIC50 (µM)Mechanism of Action
4-(Piperazin-1-yl)butan-2-one18PARP inhibition, apoptosis induction
Olaparib57.3PARP inhibition

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of the compound against various pathogens. The results are presented in Table 2.

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus510
Escherichia coli1020

Q & A

Basic: What are the standard synthetic routes for preparing 4-(Piperazin-1-yl)butan-2-one hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting piperazine with a ketone-bearing electrophile (e.g., 4-chlorobutan-2-one) under reflux in a polar aprotic solvent (e.g., acetonitrile or DMF). The reaction is monitored by TLC or HPLC to confirm completion. Post-synthesis, the hydrochloride salt is formed by adding HCl gas or concentrated HCl to the free base in an anhydrous solvent. Purification methods include recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with methanol/dichloromethane gradients) to achieve >95% purity .

Basic: How should researchers handle and store this compound to ensure stability?

Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture and light, as the hydrochloride salt is hygroscopic and may degrade under prolonged humidity. Use desiccants in storage containers. For handling, wear nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to prevent inhalation of fine particles .

Basic: What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm, ketone carbonyl at ~208 ppm in ¹³C NMR).
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₉H₁₇N₂O⁺).
  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms stereochemistry .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Inconsistent activity data (e.g., receptor binding affinities) may arise from variations in assay conditions (pH, temperature) or impurities. To address this:

  • Reproduce assays using standardized protocols (e.g., OECD guidelines for receptor binding).
  • Validate compound purity via HPLC-MS and elemental analysis.
  • Control environmental factors : Pre-equilibrate buffers and maintain strict temperature control during experiments .

Advanced: What strategies optimize receptor selectivity in derivatives of this compound?

Structure-activity relationship (SAR) studies are key:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., halogens) to the piperazine ring to enhance binding to serotonin receptors (5-HT₁A).
  • Scaffold hopping : Replace the butanone moiety with bioisosteres like cyclopropane to reduce off-target effects.
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses and refine synthetic targets .

Advanced: How should degradation pathways be analyzed to predict shelf-life?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions.
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed piperazine derivatives).
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Basic: What safety protocols are required for in vivo studies?

  • Acute toxicity testing : Conduct OECD 423 assays in rodents to determine LD₅₀.
  • Dermal/ocular irritation : Follow GHS guidelines using reconstructed human epidermis models.
  • Waste disposal : Neutralize aqueous solutions with sodium bicarbonate before disposal .

Advanced: How can computational chemistry guide the design of novel analogs?

  • Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with the piperazine nitrogen).
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data.
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

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